molecular formula C27H29NO7S B11123021 3-(Benzylsulfanyl)-2-[2-({4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-5-YL}oxy)acetamido]propanoic acid

3-(Benzylsulfanyl)-2-[2-({4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-5-YL}oxy)acetamido]propanoic acid

Cat. No.: B11123021
M. Wt: 511.6 g/mol
InChI Key: QXYBUXFLRBFIQA-LJQANCHMSA-N
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Description

3-(Benzylsulfanyl)-2-[2-({4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-5-YL}oxy)acetamido]propanoic acid is a complex organic compound that features a benzylsulfanyl group, a pyranochromen moiety, and an acetamido propanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-2-[2-({4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-5-YL}oxy)acetamido]propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyranochromen core, followed by the introduction of the benzylsulfanyl group and the acetamido propanoic acid moiety. Common reagents and conditions include:

    Pyranochromen synthesis: Utilizing cyclization reactions with appropriate starting materials.

    Benzylsulfanyl group introduction: Thiol-ene reactions or nucleophilic substitution.

    Acetamido propanoic acid formation: Amidation reactions with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-2-[2-({4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-5-YL}oxy)acetamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyranochromen moiety can be reduced to alcohols.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield sulfoxides or sulfones, while reduction of the pyranochromen moiety may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-2-[2-({4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-5-YL}oxy)acetamido]propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfanyl)-2-[2-(acetoxy)acetamido]propanoic acid: Similar structure but with an acetoxy group instead of the pyranochromen moiety.

    3-(Benzylsulfanyl)-2-[2-(hydroxy)acetamido]propanoic acid: Similar structure but with a hydroxy group instead of the pyranochromen moiety.

Uniqueness

The uniqueness of 3-(Benzylsulfanyl)-2-[2-({4,8,8-trimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-H]chromen-5-YL}oxy)acetamido]propanoic acid lies in its combination of the benzylsulfanyl group, pyranochromen moiety, and acetamido propanoic acid structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C27H29NO7S

Molecular Weight

511.6 g/mol

IUPAC Name

(2S)-3-benzylsulfanyl-2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C27H29NO7S/c1-16-11-23(30)34-25-18-9-10-27(2,3)35-20(18)12-21(24(16)25)33-13-22(29)28-19(26(31)32)15-36-14-17-7-5-4-6-8-17/h4-8,11-12,19H,9-10,13-15H2,1-3H3,(H,28,29)(H,31,32)/t19-/m1/s1

InChI Key

QXYBUXFLRBFIQA-LJQANCHMSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N[C@H](CSCC4=CC=CC=C4)C(=O)O)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC(CSCC4=CC=CC=C4)C(=O)O)(C)C

Origin of Product

United States

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